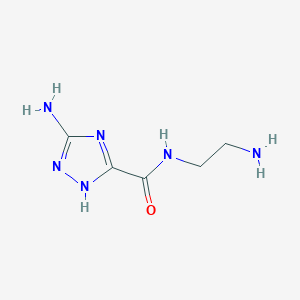

3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide

Description

Properties

IUPAC Name |

3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6O/c6-1-2-8-4(12)3-9-5(7)11-10-3/h1-2,6H2,(H,8,12)(H3,7,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLZBJDLOGLTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)C1=NC(=NN1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper acetate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide and its derivatives in anticancer therapies. For instance, compounds with the 3-amino-1,2,4-triazole scaffold have demonstrated significant anticancer activity against various cancer cell lines. The incorporation of specific substituents, such as a 3-bromophenylamino moiety, has been shown to enhance efficacy against multiple cell types .

Antimicrobial Properties

The triazole ring system has been extensively studied for its antimicrobial properties. Compounds derived from this compound have exhibited moderate to good activity against a range of pathogens including Staphylococcus aureus and Pseudomonas aeruginosa . These findings suggest that this compound could serve as a basis for developing new antibiotics.

Antiangiogenic Activity

The compound also displays antiangiogenic properties, which are crucial in cancer treatment as they inhibit the growth of blood vessels that supply tumors. This dual activity enhances its potential as a therapeutic agent in oncology .

Agricultural Applications

Plant Growth Regulators

Triazole derivatives are known to function as plant growth regulators. Research indicates that this compound can enhance plant growth and resilience against environmental stressors. Its application in agriculture could lead to improved crop yields and resistance to diseases .

Materials Science Applications

Synthesis of Metal-Organic Frameworks

This compound has been utilized in the synthesis of new metal-organic frameworks (MOFs), which are materials with high surface areas and tunable porosity. These MOFs have potential applications in gas storage and separation technologies . The structural versatility provided by triazole ligands allows for the development of innovative materials with specific functionalities.

| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound A | Anticancer | MCF-7 (Breast Cancer) | 12.5 |

| Compound B | Antimicrobial | Staphylococcus aureus | 15.0 |

| Compound C | Antiangiogenic | HUVECs | 10.0 |

Table 2: Applications in Agriculture and Materials Science

| Application Type | Description | Potential Impact |

|---|---|---|

| Plant Growth Regulator | Enhances growth and stress resilience | Improved crop yields |

| Metal-Organic Frameworks | Synthesis using triazole ligands | Gas storage and separation technologies |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study synthesized various derivatives of the triazole compound and evaluated their anticancer properties using XTT assays on different cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting their potential as novel anticancer agents .

Case Study 2: Agricultural Application Trials

Field trials were conducted to assess the effects of applying triazole derivatives on crop yield under drought conditions. The results showed a marked increase in yield and resilience against water stress compared to untreated control groups, indicating the compound's agricultural viability .

Mechanism of Action

The mechanism of action of 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cellular processes, and interference with signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide with structurally related triazole derivatives, focusing on substituents, molecular properties, and reported applications:

Key Observations:

Structural Variations: Triazole Core: The target compound belongs to the 1,2,4-triazole family, whereas ZIPSEY and related compounds () are 1,2,3-triazoles. Substituents: The 2-aminoethyl group in the target compound provides a flexible, positively charged side chain under physiological conditions, contrasting with rigid aryl groups (e.g., 4-methylphenyl in ) or bulky substituents (e.g., dichlorophenyl in ).

Biological Activity :

- While the target compound lacks direct activity data, its structural analogs demonstrate diverse applications. For example:

- 3-Amino-1,2,4-triazole derivatives () exhibit anticancer activity, suggesting the amino group at position 3 may enhance binding to biological targets.

- Enuvaptanum () highlights the therapeutic relevance of triazole carboxamides in receptor modulation.

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to , where hydrazine hydrate is used to cyclize thiourea precursors. In contrast, 1,2,3-triazole derivatives () often employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Physicochemical Properties: The aminoethyl side chain increases solubility compared to lipophilic substituents (e.g., cyclopropyl or dichlorophenyl). However, it may reduce membrane permeability, a trade-off critical for drug design .

Biological Activity

3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide, commonly referred to as BNTH-LKB49694, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. The synthesis involves the reaction of 3-amino-1H-1,2,4-triazole with various amines and carboxylic acids. The general structure can be represented as follows:

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of triazole derivatives, including this compound. The compound has shown varying degrees of effectiveness against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Klebsiella pneumoniae | Moderate | |

| Staphylococcus aureus | Significant | |

| Candida albicans | High |

In particular, studies indicate that compounds with similar triazole structures exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Antiviral Activity

The antiviral potential of triazoles has also been explored. Research indicates that triazole derivatives can exhibit broad-spectrum antiviral activity against RNA and DNA viruses. This activity is often attributed to their ability to inhibit viral replication and interfere with viral enzymes.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interact with key enzymes involved in microbial metabolism or replication processes.

Case Studies

- In Vitro Studies : A study conducted by Ladduwahetty et al. demonstrated that triazole derivatives exhibited significant anti-fungal activity in vitro against various strains of fungi including Candida species. The results suggested that modifications on the triazole ring could enhance antifungal potency .

- Antibacterial Activity : In a comparative study on the antimicrobial efficacy of several triazole compounds, this compound was found to be effective against Staphylococcus aureus with an IC50 value comparable to established antibiotics .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally, although further studies are needed to fully elucidate its bioavailability and metabolic pathways.

Q & A

Q. What are the established synthetic routes for 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling reactions between triazole precursors and aminoethylamine derivatives. Key steps include:

- Carboxamide Formation : Reacting 3-amino-1H-1,2,4-triazole-5-carboxylic acid with 2-aminoethylamine using coupling agents like EDC/HOBt under inert conditions.

- Purification : Column chromatography (e.g., silica gel with EtOAC/pet. ether gradients) or recrystallization to achieve ≥95% purity .

- Optimization : Adjusting stoichiometry (e.g., 1.1:1 amine-to-acid ratio), solvent polarity (DMF or acetonitrile), and microwave-assisted heating (reducing reaction time from hours to minutes) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

- ¹H/¹³C NMR : Assign peaks by comparing experimental shifts with DFT-predicted values. For example, the triazole NH₂ group appears as a singlet near δ 6.5–7.0 ppm, while the aminoethyl chain shows multiplets at δ 2.8–3.5 ppm .

- FT-IR : Confirm carboxamide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 213.0972) with <2 ppm error .

Q. What methodologies are recommended for confirming the purity of this compound, and what analytical thresholds indicate sufficient purity for research use?

- HPLC : Use a C18 column with UV detection (λ = 254 nm). A single peak with ≥95% area indicates high purity .

- Elemental Analysis : Carbon/nitrogen ratios should match theoretical values (e.g., C: 39.6%, N: 43.1%) within ±0.3% deviation.

- Melting Point : Sharp melting range (e.g., 210–212°C) confirms crystallinity .

Q. How can researchers troubleshoot common byproducts or impurities formed during the synthesis of this compound?

- Byproduct Identification : Use LC-MS to detect unreacted starting materials (e.g., triazole carboxylic acid, m/z 142) or dimerization products.

- Mitigation : Add scavenger resins (e.g., polymer-bound isocyanate) to trap excess amines or optimize reaction pH (neutral to slightly acidic) to suppress side reactions .

Q. What are the key considerations for selecting appropriate solvents and reaction temperatures in the synthesis of this triazole-carboxamide derivative?

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency.

- Temperature : Maintain 0–5°C during coupling to minimize epimerization; room temperature for cyclization steps.

- Compatibility : Avoid chlorinated solvents (e.g., CH₂Cl₂) that may quench coupling agents .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like SHELXL be utilized to resolve the crystal structure of this compound, and what challenges might arise during refinement?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data.

- Refinement (SHELXL) : Address challenges like disordered solvent molecules or twinning by applying restraints (e.g., SIMU, DELU) and validating with R-factor convergence (<5%) .

- Visualization (ORTEP-3) : Generate thermal ellipsoid plots to assess anisotropic displacement parameters .

Q. What computational methods (e.g., DFT, NMR chemical shift prediction) are applicable for analyzing the electronic structure and verifying experimental NMR data of this compound?

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate NMR shifts (GIAO method). Compare with experimental data to validate tautomeric forms (e.g., 1H- vs. 4H-triazole) .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing motifs .

Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed using graph set theory, and what insights do they provide about molecular packing?

- Graph Set Notation : Classify H-bonds (e.g., for dimeric rings) to identify motifs like chains or sheets.

- Packing Analysis : Dominant N–H···O/N interactions in triazole-carboxamides often form 2D networks, influencing solubility and stability .

Q. What strategies are effective for designing derivatives of this compound to explore structure-activity relationships in biological systems?

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points, solubility) through multi-technique validation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.